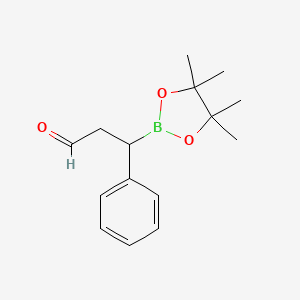
4-Methoxy-2,6-dimethylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,6-dimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, featuring a methoxy group at the 4-position and two methyl groups at the 2- and 6-positions on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-2,6-dimethylbenzoyl chloride can be synthesized through the chlorination of 4-methoxy-2,6-dimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2,6-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 4-methoxy-2,6-dimethylbenzoic acid.
Reduction: It can be reduced to 4-methoxy-2,6-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Conducted using strong reducing agents like LiAlH4 in anhydrous solvents.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
4-Methoxy-2,6-dimethylbenzoic Acid: Formed through hydrolysis.
4-Methoxy-2,6-dimethylbenzyl Alcohol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,6-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methoxy-2,6-dimethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic sites on various molecules, and the pathways involved are primarily nucleophilic acyl substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Lacks the methoxy and methyl groups, making it less sterically hindered and more reactive.
4-Methoxybenzoyl Chloride: Similar but lacks the methyl groups at the 2- and 6-positions.
2,6-Dimethylbenzoyl Chloride: Similar but lacks the methoxy group at the 4-position.
Uniqueness
4-Methoxy-2,6-dimethylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and steric properties. These substituents make it a valuable intermediate in the synthesis of complex organic molecules, offering specific reactivity patterns that are not observed in its simpler analogs .
Eigenschaften
Molekularformel |
C10H11ClO2 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
4-methoxy-2,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3 |
InChI-Schlüssel |
YKHBJCXCWQPKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)Cl)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


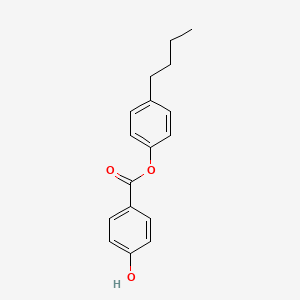
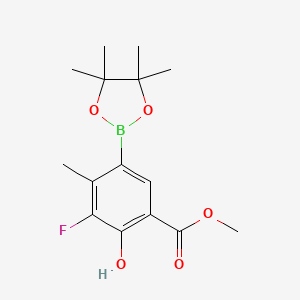
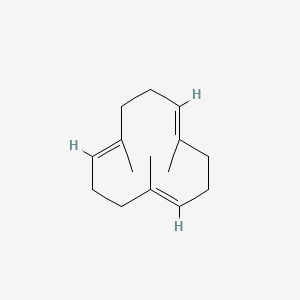

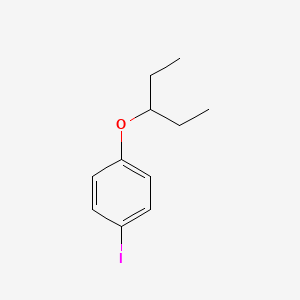
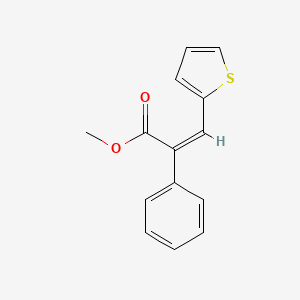
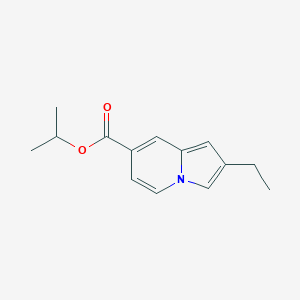
![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)
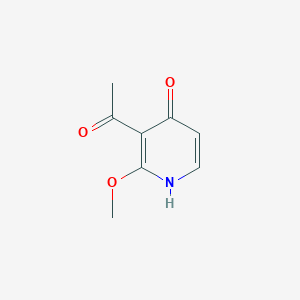
![3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13890477.png)
